2-Bromo-4,6-difluorobenzyl bromide
Overview
Description
2-Bromo-4,6-difluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2F2 It is a derivative of benzene, where the benzene ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-4,6-difluorobenzyl bromide typically involves the bromination of 2,6-difluorotoluene. One common method includes the reaction of 2,6-difluorotoluene with hydrobromic acid and hydrogen peroxide under lighting conditions. The reaction mixture is then washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and purified using silica gel column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar bromination reactions but on a larger scale. The use of hydrobromic acid and hydrogen peroxide is preferred due to cost-effectiveness and high yield. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-difluorobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions.
Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride may be used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide yields 2-azido-4,6-difluorobenzyl bromide, while reaction with potassium thiolate produces 2-thio-4,6-difluorobenzyl bromide.
Scientific Research Applications
2-Bromo-4,6-difluorobenzyl bromide is utilized in various scientific research applications:
Organic synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound is used in the development of new drugs, particularly as an intermediate in the synthesis of antiviral and anticancer agents.
Material science: It is employed in the preparation of novel materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-difluorobenzyl bromide involves its reactivity towards nucleophiles. The bromine atoms in the compound are highly reactive and can be readily displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzyl bromide: Similar in structure but lacks the additional bromine atom at the 4-position.
2-Bromo-4,6-difluorotoluene: Similar but with a methyl group instead of a bromomethyl group.
2,4-Difluorobenzyl bromide: Similar but with fluorine atoms at different positions on the benzene ring.
Uniqueness
2-Bromo-4,6-difluorobenzyl bromide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. The combination of these substituents makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3,5-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRBEZOMTPWAPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CBr)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.